N,N-diethyl-4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide
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Description
N,N-diethyl-4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Research has shown that certain derivatives of 1,8-naphthyridine exhibit potent antibacterial activities. For instance, studies have synthesized variants with amino and hydroxy-substituted cyclic amino groups, demonstrating significant antibacterial effectiveness against various strains. These findings suggest that the N,N-diethyl-4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide, being structurally similar, could potentially possess antibacterial properties (Egawa et al., 1984).
Antitumor Activity
Some naphthyridine derivatives have been identified for their antitumor activities. A study exploring the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones indicated that these compounds exhibit potent cytotoxicity against certain cancer cell lines. This points to the potential of N,N-diethyl-4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide in cancer research and treatment (Deady et al., 2005).
Fluorophore Applications
The compound's structure, which includes a naphthyridine moiety, suggests potential application in the development of fluorophores. Naphthyridine derivatives have been used in creating fluorescent probes for various applications, including cellular imaging, due to their photophysical properties. This application is particularly relevant in biological and chemical research (Langdon-Jones et al., 2015).
Chemical Intermediate for Drug Synthesis
Naphthyridine derivatives also serve as important intermediates in the synthesis of various biologically active compounds. The synthesis of compounds like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, which is closely related to the compound , illustrates its role as an intermediate in drug development (Zhang et al., 2019).
Receptor Binding Studies
Compounds with naphthyridine structure have been used in receptor binding studies, particularly in the field of neuroscience. For example, a study using a derivative for quantification of serotonin receptors in Alzheimer's disease patients indicates the potential application of N,N-diethyl-4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide in similar research areas (Kepe et al., 2006).
properties
IUPAC Name |
N,N-diethyl-4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-5-26(6-2)21(27)17-12-23-20-16(9-7-14(4)24-20)19(17)25-15-8-10-18(22)13(3)11-15/h7-12H,5-6H2,1-4H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGVJUASKYZHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)F)C)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide |
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